molecular formula C15H14N2O3S B2721446 (E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 1164460-45-0

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2721446
CAS RN: 1164460-45-0
M. Wt: 302.35
InChI Key: QKGGUPYBZFVEPV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamides, which are known for their ability to inhibit enzymes and modulate biological processes.

Scientific Research Applications

Polymer Synthesis and Applications

Molecularly Imprinted Polymers (MIPs) for Analyte Extraction :Molecularly imprinted polymers utilizing acrylamide as a functional monomer have been developed for the selective extraction of analytes, such as fenthion from olive oil, demonstrating high selectivity and recovery rates. This suggests potential for “(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide” in creating specific binding sites for target molecules in complex matrices (Bakas et al., 2014).

Controlled Polymerization for Drug Delivery :The controlled polymerization of acrylamide derivatives has been explored for drug delivery applications. For instance, poly(N-isopropyl acrylamide) (PNIPAM) demonstrates temperature-responsive behavior, which can be utilized in creating smart drug delivery systems (Convertine et al., 2004).

Degradable Scaffolds for Tissue Engineering :Thermoresponsive and biodegradable scaffolds based on poly(N-isopropyl acrylamide) have been synthesized for tissue engineering applications, offering potential pathways for utilizing acrylamide derivatives in creating scaffolds that respond to physiological temperatures (Galperin et al., 2010).

Mechanistic Insights and Chemical Properties

Asymmetric 1,3-Dipolar Cycloadditions :The asymmetric 1,3-dipolar cycloaddition reactions involving acrylamides have been studied, providing valuable insights into the stereoselective synthesis of complex molecules, which could guide the synthesis and application of the specified compound in organic synthesis (Kissane & Maguire, 2010).

Polymerization Studies for Enhanced Oil Recovery :The radical homopolymerization of acrylamide derivatives, such as N-(4-iodo-1,3-diphenylbutyl) acrylamide, has been explored, indicating potential applications in enhanced oil recovery and further chemical modifications due to the presence of functional groups (Huang et al., 2019).

properties

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-3-6-13(11(2)9-10)16-14(18)7-4-12-5-8-15(21-12)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGUPYBZFVEPV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.